REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:17]=[CH:18][CH:19]=1)[O:5][N:6]1C(=O)C2C(=CC=CC=2)C1=O.O.NN.C(Cl)(Cl)[Cl:24]>CO>[ClH:24].[Br:1][C:2]1[CH:3]=[C:4]([O:5][NH2:6])[CH:17]=[CH:18][CH:19]=1 |f:1.2,5.6|
|
Name
|
|
Quantity
|
1.85 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(ON2C(C3=CC=CC=C3C2=O)=O)C=CC1
|
Name
|
|
Quantity
|
0.88 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
5.6 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred at ambient temperature for 15 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give the crude product which
|
Type
|
CUSTOM
|
Details
|
was purified by flash column chromatography (SiO2, 70:30 hexanes/ethyl acetate)
|
Type
|
CUSTOM
|
Details
|
After removal of solvent in vacuo the free base
|
Type
|
ADDITION
|
Details
|
was treated directly with 1.25M hydrochloric acid in methanol (25 mL)
|
Type
|
CONCENTRATION
|
Details
|
The resulting solution was concentrated in vacuo
|
Type
|
WASH
|
Details
|
the residue washed with ethyl acetate/hexane (5:95)
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.BrC=1C=C(C=CC1)ON
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |